2-amino-3-(3-methoxyphenyl)-N-(5,6,7,8-tetrahydroquinolin-3-yl)propanamide
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Overview
Description
2-amino-3-(3-methoxyphenyl)-N-(5,6,7,8-tetrahydroquinolin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an amino group, a methoxyphenyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-methoxyphenyl)-N-(5,6,7,8-tetrahydroquinolin-3-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5,6,7,8-tetrahydroquinoline core, which can be synthesized via the Pictet-Spengler reaction. This involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.
Next, the 3-methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution. The final step involves coupling the intermediate with 2-amino-3-chloropropanoic acid under basic conditions to form the desired propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the tetrahydroquinoline moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydroquinolin-3-yl)propanamide: Similar structure but with a different position of the methoxy group.
2-amino-3-(3-hydroxyphenyl)-N-(5,6,7,8-tetrahydroquinolin-3-yl)propanamide: Hydroxy group instead of methoxy.
2-amino-3-(3-methoxyphenyl)-N-(quinolin-3-yl)propanamide: Lacks the tetrahydro component.
Uniqueness
The unique combination of the methoxyphenyl and tetrahydroquinoline groups in 2-amino-3-(3-methoxyphenyl)-N-(5,6,7,8-tetrahydroquinolin-3-yl)propanamide provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-amino-3-(3-methoxyphenyl)-N-(5,6,7,8-tetrahydroquinolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-16-7-4-5-13(9-16)10-17(20)19(23)22-15-11-14-6-2-3-8-18(14)21-12-15/h4-5,7,9,11-12,17H,2-3,6,8,10,20H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJSLUDUWKVTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)NC2=CC3=C(CCCC3)N=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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